molecular formula C13H17N3S B1483375 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2098118-96-6

2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1483375
CAS No.: 2098118-96-6
M. Wt: 247.36 g/mol
InChI Key: USQNYPGXWYVEAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a pyrazole ring and a thiophene ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the thiophene ring is a five-membered ring with one sulfur atom. These types of rings are often found in biologically active compounds, including some pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate steps, followed by their connection via an ethylamine linker. The cyclopropylmethyl group would also need to be introduced at the appropriate stage .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, as well as the ethylamine linker and the cyclopropylmethyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As an organic compound, this substance could participate in various chemical reactions. The reactivity would largely depend on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Structural Diversity and Chemical Reactions

A ketonic Mannich base derived from 2-acetylthiophene was used to generate a structurally diverse library of compounds, including those related to pyrazolines, pyridines, and benzodiazepines, through various alkylation and ring closure reactions. This demonstrates the compound's versatility in synthetic chemistry for creating a wide range of structurally diverse molecules (Roman, 2013).

Antibacterial Applications

A series of ethan-1-amine derivatives were synthesized and evaluated for their antibacterial activity. This research highlights the potential medicinal applications of such compounds in combating bacterial infections (Prasad, 2021).

Anticancer Applications

Novel pyrazolyl aminopyrimidine derivatives were designed and synthesized for their potential as anticancer agents. These compounds were tested against various human cancer cell lines, with some showing significant cytotoxicity, indicating the potential therapeutic applications of these compounds in cancer treatment (Alam et al., 2018).

Polymer Modification

2-Aminoethan-1-amine compounds were used for the functional modification of hydrogels prepared by radiation-induced polymerization, indicating their role in developing materials with potential medical applications due to enhanced biological activities and thermal stability (Aly & El-Mohdy, 2015).

Catalysis in Polymerization

Pyrazolylethyl-amine zinc(II) carboxylate complexes were used as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating the role of such compounds in catalyzing environmentally significant reactions to produce polymers (Matiwane, Obuah, & Darkwa, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The study and potential applications of this compound could be a fruitful area for future research, particularly if it shows promising biological activity .

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-6-5-11-8-12(13-2-1-7-17-13)15-16(11)9-10-3-4-10/h1-2,7-8,10H,3-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQNYPGXWYVEAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 3
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 4
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.